(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction between a five-membered lactam ring and a four-membered cyclobutane ring. The presence of both a carboxylic acid group and a ketone group within the molecule makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and oxidation steps to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as amide formation, cyclization, and subsequent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
Spirocyclic lactams: Compounds with similar spirocyclic structures but different functional groups.
Cyclobutane derivatives: Compounds containing the cyclobutane ring but lacking the spiro junction or additional functional groups.
Uniqueness: (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical and biological studies.
Properties
IUPAC Name |
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFIPUSMXSACI-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206033 | |
Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-77-9 | |
Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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